propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate
Brand Name: Vulcanchem
CAS No.: 102417-03-8
VCID: VC20808518
InChI: InChI=1S/C16H26N2O4/c1-4-9-21-16(20)18-13-5-7-15(8-6-13)22-11-14(19)10-17-12(2)3/h5-8,12,14,17,19H,4,9-11H2,1-3H3,(H,18,20)
SMILES: CCCOC(=O)NC1=CC=C(C=C1)OCC(CNC(C)C)O
Molecular Formula: C16H26N2O4
Molecular Weight: 310.39 g/mol

propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate

CAS No.: 102417-03-8

Cat. No.: VC20808518

Molecular Formula: C16H26N2O4

Molecular Weight: 310.39 g/mol

* For research use only. Not for human or veterinary use.

propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate - 102417-03-8

CAS No. 102417-03-8
Molecular Formula C16H26N2O4
Molecular Weight 310.39 g/mol
IUPAC Name propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate
Standard InChI InChI=1S/C16H26N2O4/c1-4-9-21-16(20)18-13-5-7-15(8-6-13)22-11-14(19)10-17-12(2)3/h5-8,12,14,17,19H,4,9-11H2,1-3H3,(H,18,20)
Standard InChI Key JYYRBOODNYYYPE-UHFFFAOYSA-N
SMILES CCCOC(=O)NC1=CC=C(C=C1)OCC(CNC(C)C)O
Canonical SMILES CCCOC(=O)NC1=CC=C(C=C1)OCC(CNC(C)C)O

Chemical Structure and Classification

Structural Identification

Propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate belongs to the carbamate family of organic compounds. Its structure consists of a propyl carbamate group attached to a phenyl ring with a complex propoxy side chain containing hydroxyl and propan-2-ylamino functional groups. The compound features:

  • A propyl carbamate moiety (propyl-O-C(=O)-NH-)

  • A phenyl ring with para (4-position) substitution

  • A 2-hydroxy-3-(propan-2-ylamino)propoxy side chain

Comparative Structural Analysis

The compound bears close structural similarity to several documented analogues. A closely related compound is prop-2-enyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate (PubChem CID 198733), which differs only in the alkyl group attached to the carbamate moiety (prop-2-enyl vs. propyl) . Another structural analogue is butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate, which differs in two key aspects: the position of substitution on the phenyl ring (ortho vs. para) and the alkyl group (butyl vs. propyl) .

Table 1: Structural Comparison of Related Compounds

CompoundAlkyl GroupPhenyl SubstitutionMolecular FormulaMolecular Weight
Propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamatePropylPara (4-position)C16H26N2O4 (estimated)~310 g/mol (estimated)
Prop-2-enyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamateProp-2-enylPara (4-position)C16H24N2O4308.37 g/mol
Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamateButylOrtho (2-position)C17H28N2O4324.41 g/mol

Physicochemical Properties

Physical Characteristics

Based on the properties of structural analogues, propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate is likely to have the following physical characteristics:

  • Physical state: Likely a solid at room temperature

  • Solubility: Expected to have moderate solubility in organic solvents and limited solubility in water due to its mixed hydrophilic-hydrophobic character

  • Molecular weight: Approximately 310 g/mol (estimated based on structural formula)

Chemical Properties

The compound contains several functional groups that define its chemical behavior:

  • The carbamate group (-NH-COO-) is susceptible to hydrolysis under acidic or basic conditions

  • The secondary amine (propan-2-ylamino) can participate in acid-base reactions and hydrogen bonding

  • The hydroxyl group can engage in hydrogen bonding and undergo oxidation or esterification

Table 2: Predicted Physicochemical Properties Based on Structural Analogues

PropertyPredicted ValueBasis for Prediction
LogP (octanol-water partition coefficient)~3.0Extrapolated from butyl analogue (3.24)
Melting PointNot determinedInsufficient data
Boiling Point~430°C at 760 mmHgExtrapolated from butyl analogue (445.5°C)
Density~1.10 g/cm³Extrapolated from butyl analogue (1.11 g/cm³)
Polar Surface Area (PSA)~80 ŲExtrapolated from butyl analogue (79.82)

Spectroscopic Characterization

Spectral Data Analysis

The compound would be expected to show characteristic spectroscopic features:

  • Infrared (IR) spectroscopy: Characteristic absorption bands for N-H stretching (~3300-3500 cm⁻¹), C=O stretching (~1700 cm⁻¹), and aromatic C=C stretching (~1600 cm⁻¹)

  • Nuclear Magnetic Resonance (NMR): Distinct signals for aromatic protons, methyl groups of the propan-2-yl moiety, and methylene groups of the propyl chain

Identification Markers

For analytical identification, the following can be extrapolated from related compounds:

  • The InChI and SMILES notations would be similar to those of the analogues but adjusted for the specific structural differences

  • Characteristic mass spectrometry fragmentation patterns would include fragments from the carbamate group and the propan-2-ylamino moiety

Synthesis and Chemical Reactivity

Chemical Reactivity

The compound's reactivity would be primarily determined by its functional groups:

  • Hydrolysis of the carbamate group can occur under acidic or basic conditions, potentially releasing propanol, carbon dioxide, and the corresponding amine

  • The secondary amine can undergo N-alkylation or acylation reactions

  • The hydroxyl group can be a site for esterification or oxidation reactions

Analytical Methods and Identification

Chromatographic Analysis

Recommended analytical methods for identification and purity assessment include:

  • High-Performance Liquid Chromatography (HPLC) with UV detection

  • Gas Chromatography-Mass Spectrometry (GC-MS) for volatile derivatives

  • Thin-Layer Chromatography (TLC) for rapid analysis

Spectroscopic Identification

Definitive identification would typically involve a combination of:

  • NMR spectroscopy (¹H and ¹³C)

  • Infrared spectroscopy

  • Mass spectrometry

  • Elemental analysis

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